

# A Comparative Spectroscopic Guide to 6-Fluoro-3-iodochromone and Related Compounds

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## Compound of Interest

Compound Name: **6-Fluoro-3-iodochromone**

Cat. No.: **B1365188**

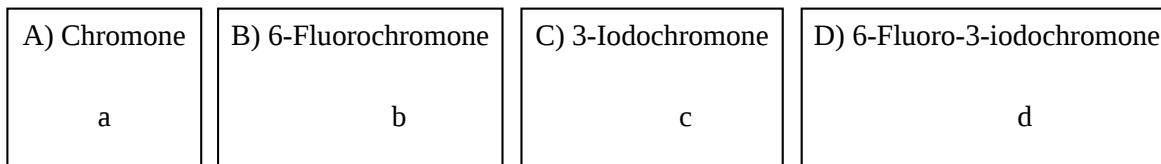
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## Abstract

Chromones (4H-chromen-4-ones) are a vital class of oxygen-containing heterocyclic compounds, with a core structure prevalent in numerous natural products and pharmacologically active molecules.<sup>[1][2]</sup> Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a focal point in medicinal chemistry and drug development.<sup>[3][4]</sup> The precise characterization of novel chromone derivatives is paramount for understanding their structure-activity relationships. This guide provides an in-depth spectroscopic comparison of **6-fluoro-3-iodochromone** with its parent compound, chromone, and its singly substituted analogues, 6-fluorochromone and 3-iodochromone. By examining <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the distinct electronic and structural effects of fluoro and iodo substituents, providing a foundational reference for researchers in the field.

## Structures Under Investigation

The functionalization of the chromone scaffold at the C-3 position of the pyrone ring and the C-6 position of the benzene ring significantly alters the molecule's electronic environment and, consequently, its spectroscopic properties. This guide focuses on the systematic analysis of these changes across four key compounds.



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Figure 1: Chemical structures of the chromone derivatives under comparison.

## Comparative Spectroscopic Analysis

The introduction of substituents with different electronic properties—the highly electronegative fluorine and the large, polarizable iodine—induces predictable and informative changes in the spectra of the chromone scaffold.

### <sup>1</sup>H NMR Spectroscopy

Proton NMR is highly sensitive to the electronic environment of the hydrogen nuclei. The analysis of chemical shifts ( $\delta$ ) and coupling constants ( $J$ ) provides a detailed map of the molecule's structure.[\[5\]](#)

Table 1: Comparative <sup>1</sup>H NMR Data (Chemical Shifts in ppm)

Proton	Chromone	6-Fluorochromone	3-Iodochromone	6-Fluoro-3-iodochromone	Rationale for Shifts
H-2		~7.90 (d)	~7.95 (d)	~8.30 (s)	~8.35 (s)
H-3		~6.30 (d)	~6.40 (d)	---	---

					Strong deshielding due to proximity to the C-4 carbonyl (peri effect).
H-5	~8.20 (dd)	~7.85 (dd)	~8.15 (dd)	~7.80 (dd)	Fluorine at C-6 shields H-5 via its +M (mesomeric) effect.
H-7	~7.50 (ddd)	~7.60 (ddd)	~7.45 (ddd)	~7.55 (ddd)	Typical aromatic proton chemical shift.
H-8	~7.70 (dd)	~7.75 (dd)	~7.65 (dd)	~7.70 (dd)	Typical aromatic proton chemical shift.

Note: Exact chemical shifts can vary based on solvent and spectrometer frequency. Data is compiled and estimated from literature values.[3][6]

#### Key Insights from $^1\text{H}$ NMR:

- Parent Chromone: Displays a characteristic spectrum with four distinct aromatic protons and two protons on the pyrone ring (H-2 and H-3) appearing as doublets.[6]
- Effect of 3-Iodo Substitution: The most dramatic change is the disappearance of the H-3 signal and the collapse of the H-2 doublet into a singlet. The strong electron-withdrawing inductive effect of iodine deshields the adjacent H-2, shifting it significantly downfield (~8.30 ppm).[3]

- Effect of 6-Fluoro Substitution: Fluorine, being highly electronegative, influences the aromatic protons. It introduces complex splitting patterns (doublet of doublets, etc.) for H-5 and H-7 due to coupling. Electron-donating groups tend to shield the ortho and para positions, shifting signals upfield.[7][8] Consequently, H-5 (ortho to F) and H-7 (ortho to F) experience noticeable shifts.
- Combined Effects in **6-Fluoro-3-iodochromone**: The spectrum combines the features of both substitutions: a singlet for H-2 at a downfield position and the complex splitting pattern in the aromatic region characteristic of the 6-fluoro substitution.

## **<sup>13</sup>C NMR Spectroscopy**

Carbon NMR provides direct information about the carbon skeleton. Chemical shifts are highly sensitive to substituent effects, including direct C-F coupling.[9]

Table 2: Comparative <sup>13</sup>C NMR Data (Chemical Shifts in ppm)

Carbon	Chromone	6-Fluorochromone	3-Iodochromone	6-Fluoro-3-iodochromone	Rationale for Shifts
C-2	~156.5	~157.0	~161.0	~162.0	Deshielded by C-O and adjacent to C-3. Iodine's inductive effect causes a significant downfield shift.
C-3	~112.0	~112.5	~90.0	~91.0	Shielded carbon in the pyrone ring. The "heavy atom effect" of iodine causes a significant upfield shift.
C-4	~178.0	~177.5	~175.0	~174.5	Carbonyl carbon, highly deshielded. Substituent effects are transmitted through the $\pi$ -system.
C-4a	~124.0	~121.0 (d)	~124.5	~121.5 (d)	Bridgehead carbon. Shows coupling to fluorine in 6-

					fluoro derivatives.
C-5	~125.0	~114.0 (d)	~125.5	~114.5 (d)	Shows coupling to fluorine.
C-6	~125.5	~160.0 (d, $^1\text{JCF} \approx 245$ Hz)	~126.0	~161.0 (d, $^1\text{JCF} \approx 248$ Hz)	Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.
C-7	~134.0	~125.0 (d)	~134.5	~126.0 (d)	Shows coupling to fluorine.
C-8	~118.0	~120.0 (d)	~118.5	~120.5 (d)	Shows coupling to fluorine.
C-8a	~156.0	~153.0	~156.5	~153.5	Bridgehead carbon attached to oxygen.

Note: Data is compiled and estimated from literature values.[\[3\]](#)[\[10\]](#)[\[11\]](#)

#### Key Insights from $^{13}\text{C}$ NMR:

- Effect of 6-Fluoro Substitution: The most prominent feature is the C-6 signal, which is shifted significantly downfield and appears as a doublet with a large coupling constant ( $^1\text{JCF} \sim 245$ -

250 Hz) due to direct bonding with fluorine. Other carbons in the benzene ring also show smaller C-F couplings ( $^2\text{JCF}$ ,  $^3\text{JCF}$ ).[11]

- **Effect of 3-Iodo Substitution:** Iodine exhibits a "heavy atom effect," where the large electron cloud causes shielding of the directly attached carbon. This results in a pronounced upfield shift for C-3.[3] Conversely, the electron-withdrawing inductive effect of iodine causes a downfield shift for the adjacent C-2 and C-4 carbons.
- **6-Fluoro-3-iodochromone:** The spectrum is a predictable composite, showing the large  $^1\text{JCF}$  coupling at a downfield C-6, the upfield-shifted C-3 due to iodine, and the downfield-shifted C-2.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The carbonyl (C=O) stretch of the chromone ring is a particularly strong and diagnostic absorption.[12]

Table 3: Comparative IR Data (Key Vibrational Frequencies in  $\text{cm}^{-1}$ )

Vibration	Chromone	6-Fluorochromone	3-Iodochromone	6-Fluoro-3-iodochromone	Rationale for Shifts
C=O Stretch	~1645-1660	~1650-1665	~1630-1645	~1640-1655	<p>The position is sensitive to the electronic effects of substituents on the benzene ring. [13][14]</p> <p>Electron-withdrawing groups can lower the frequency if conjugation is enhanced or raise it via induction.</p> <p>Fluorine's inductive effect (-I) dominates, slightly increasing the frequency.</p> <p>Iodine's effect is more complex but generally results in a slightly lower frequency.</p>

C=C Stretch (Aromatic/Pyrone)	~1550-1610	~1560-1620	~1540-1610	~1550-1615	Multiple bands corresponding to the vibrations of the fused ring system.
C-F Stretch	---	~1200-1250	---	~1200-1250	A strong, characteristic absorption for the aryl-fluoride bond.
C-O-C Stretch	~1050-1150	~1050-1150	~1040-1140	~1040-1140	Ether linkage stretch within the heterocyclic ring.

Note: Data is compiled and estimated from literature values.[\[15\]](#)[\[16\]](#)

#### Key Insights from IR Spectroscopy:

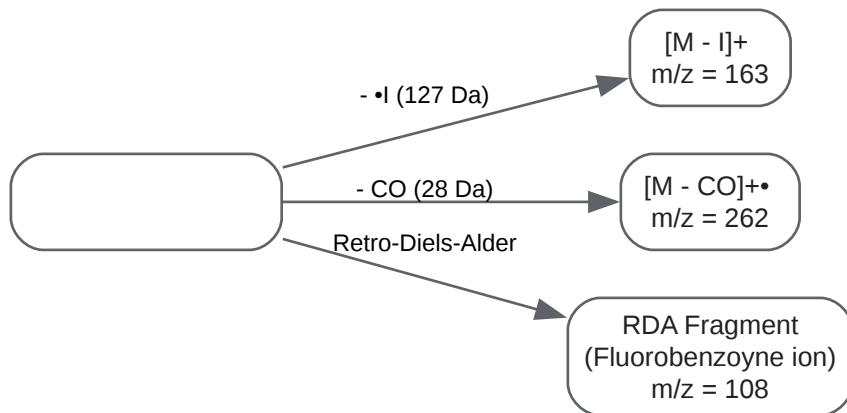
- The C=O stretching frequency is a key diagnostic peak. Its position is influenced by the electronic nature of the substituents. Electron-withdrawing groups attached to a conjugated system can decrease the C=O bond order through resonance, lowering its stretching frequency.[\[17\]](#)
- For 6-fluorochromone, the strong inductive effect of fluorine slightly increases the C=O frequency.
- The presence of the C-F bond in the fluorinated compounds is confirmed by a strong absorption band around 1200-1250  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[18] The primary fragmentation pathway for the chromone core is a retro-Diels-Alder (RDA) reaction.[19][20][21]

Key Insights from Mass Spectrometry:

- Molecular Ion ( $M^{+\bullet}$ ): The molecular ion peak will confirm the molecular weight of each compound. **6-Fluoro-3-iodochromone** is expected to have a nominal m/z of 290.
- Isotopic Pattern: Iodine is monoisotopic ( $^{127}\text{I}$ ), so it does not contribute a complex isotopic pattern.
- Fragmentation Pathways:
  - Retro-Diels-Alder (RDA): The chromone ring can undergo a characteristic RDA cleavage, breaking the heterocyclic ring to yield charged fragments corresponding to the original benzene ring and the pyrone fragment.[20]
  - Loss of CO: The molecular ion can lose a molecule of carbon monoxide (28 Da) from the carbonyl group, a common fragmentation for ketones.
  - Loss of Halogens: Cleavage of the C-I or C-F bond can occur, leading to fragments corresponding to  $[\text{M}-\text{I}]^+$  or  $[\text{M}-\text{F}]^+$ . The C-I bond is significantly weaker than the C-F bond, so the loss of an iodine radical ( $\bullet\text{I}$ , 127 Da) is a much more probable fragmentation pathway.



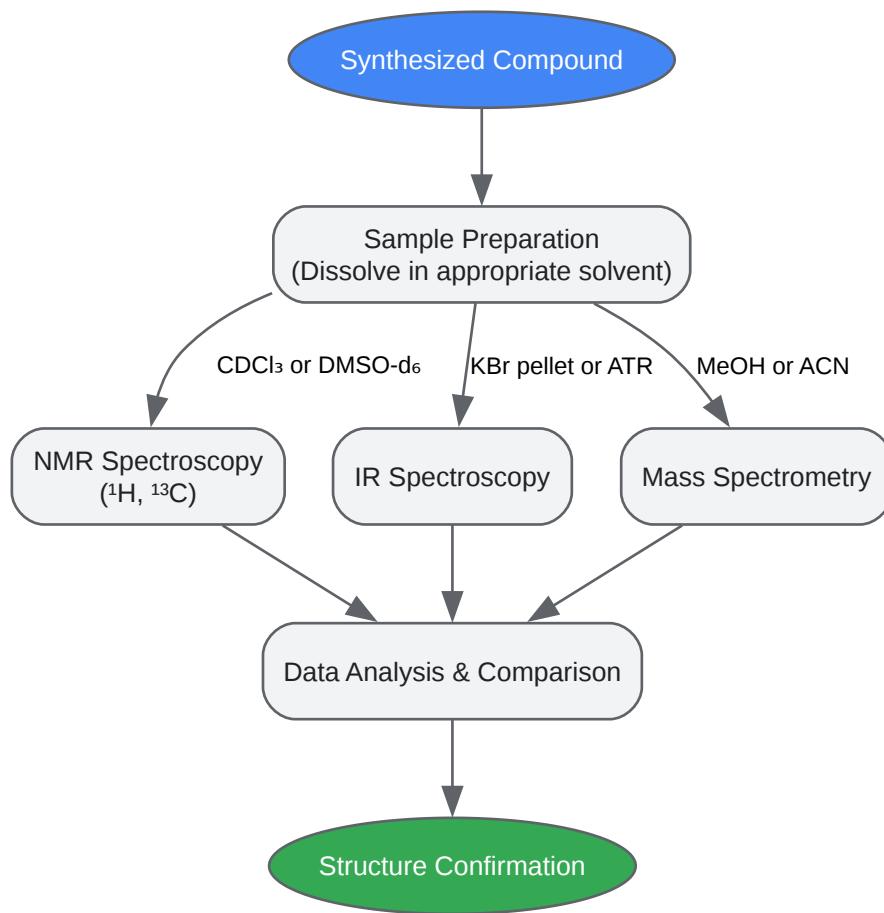
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Figure 2: Proposed key fragmentation pathways for **6-Fluoro-3-iodochromone**.

## Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.[22]

## Workflow for Spectroscopic Characterization



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